

In Vitro Kinase Inhibition: A Comparative Guide to Novel Derivative Compounds

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Compound of Interest

Compound Name: *tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro assessment of the inhibitory potential of novel derivative compounds against specific kinase targets. It is designed to offer a clear comparison with established alternatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.

Section 1: Dual Inhibition of c-Met and VEGFR-2 by a Novel[1][2][3]triazolo[4,3-a]pyrazine Derivative

The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are both receptor tyrosine kinases that play crucial roles in cancer progression, including tumor growth, angiogenesis, and metastasis. The simultaneous inhibition of both c-Met and VEGFR-2 is a promising strategy in cancer therapy. This section compares a novel[1][2][3]triazolo[4,3-a]pyrazine derivative, compound 17I, with the established dual c-Met/VEGFR-2 inhibitor, Foretinib.

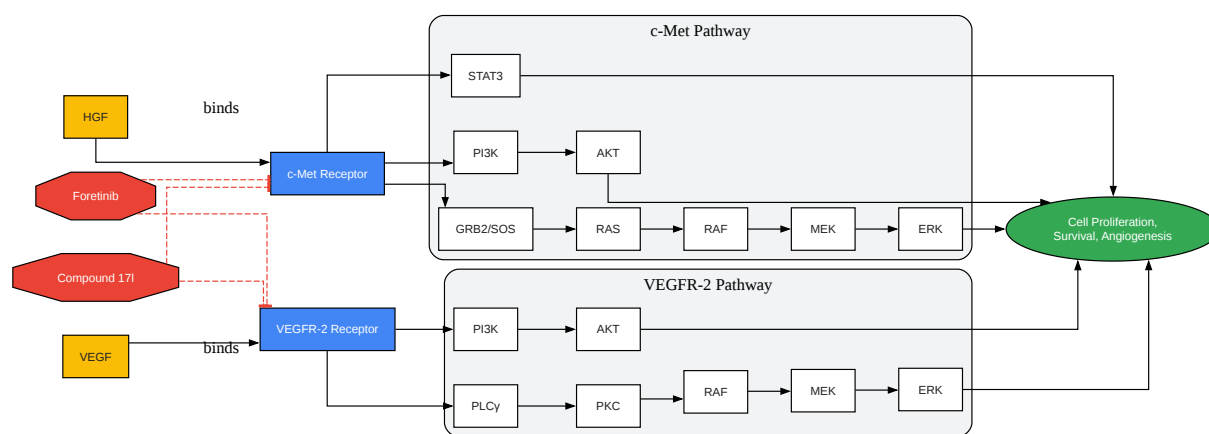
Data Presentation: Comparative Inhibitory Activity

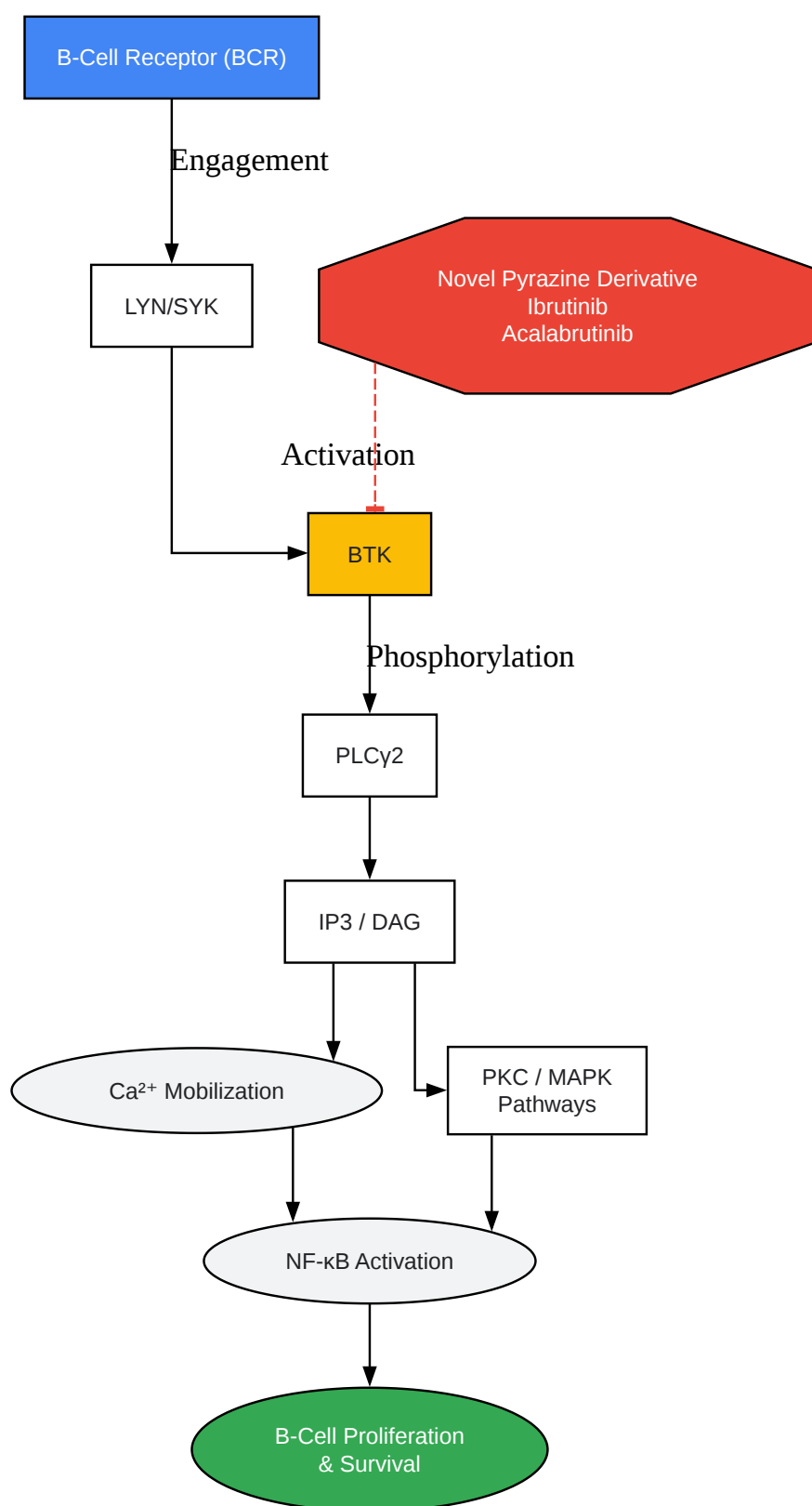
The following table summarizes the in vitro inhibitory activity of compound 17I and Foretinib against c-Met and VEGFR-2 kinases. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

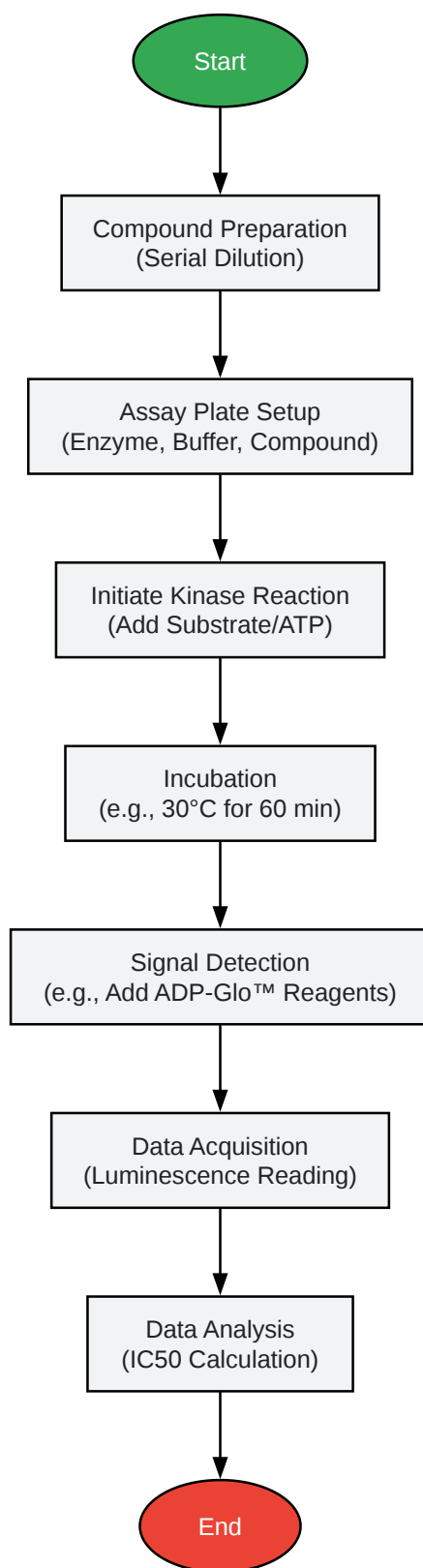
| Compound | Target Kinase | IC50 (nM) |
|--------------|---------------|-----------|
| Compound 17l | c-Met | 26.00 |
| VEGFR-2 | 2600 | |
| Foretinib | c-Met | 0.4 |
| VEGFR-2 | 0.9 | |

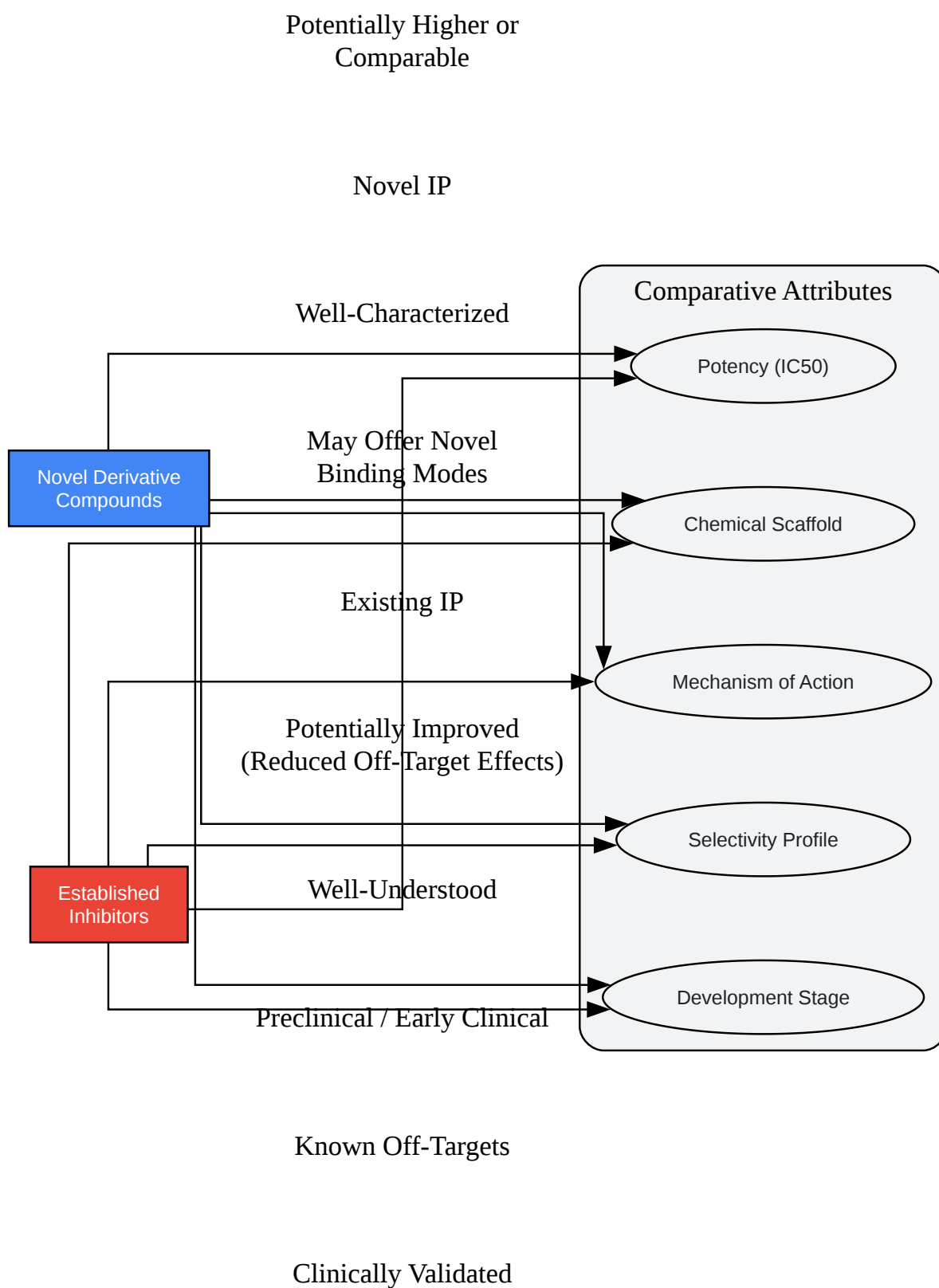
Signaling Pathway Diagram: c-Met and VEGFR-2

The diagram below illustrates the signaling pathways initiated by the activation of c-Met and VEGFR-2, leading to cellular responses such as proliferation, survival, and angiogenesis.









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